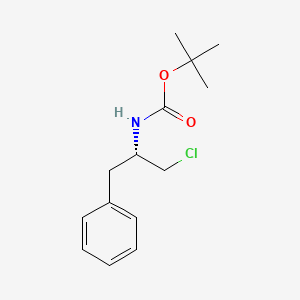

![molecular formula C12H14N2O4S B11827094 methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)

methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato es un compuesto orgánico complejo que pertenece a la clase de los derivados del indol. Los derivados del indol son importantes debido a su presencia en varios productos naturales y su amplia gama de actividades biológicas . Este compuesto se caracteriza por una estructura espirocíclica, que es una característica única que contribuye a sus propiedades químicas y biológicas distintivas.

Métodos De Preparación

La síntesis del N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato implica varios pasos. Un método común incluye la síntesis del indol de Fischer, donde una ciclohexanona ópticamente activa reacciona con clorhidrato de fenilhidrazina en presencia de ácido metanosulfónico en condiciones de reflujo en metanol . Esta reacción produce el indol tricíclico correspondiente, que luego se puede transformar en la estructura espirocíclica deseada mediante pasos adicionales que involucran varios reactivos y condiciones .

Análisis De Reacciones Químicas

El N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.

Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia del núcleo de indol.

Aplicaciones Científicas De Investigación

El N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: Este compuesto ha mostrado potencial en estudios biológicos debido a su capacidad para interactuar con varios objetivos biológicos.

Mecanismo De Acción

El mecanismo de acción del N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato involucra su interacción con objetivos moleculares y vías específicas. El núcleo de indol le permite unirse a varios receptores y enzimas, modulando su actividad. Esta interacción puede provocar cambios en los procesos celulares, como la transducción de señales, la expresión génica y las vías metabólicas .

Comparación Con Compuestos Similares

El N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato se puede comparar con otros derivados del indol, como:

Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.

Indometacina: Un fármaco antiinflamatorio no esteroideo.

Melatonina: Una hormona que regula los ciclos de sueño-vigilia.

La singularidad del N-metil-{5’-metoxi-1’,2’-dihidrospiro[ciclopropano-1,3’-indol]-2’-ilideno}sulfamato reside en su estructura espirocíclica, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados del indol .

Propiedades

Fórmula molecular |

C12H14N2O4S |

|---|---|

Peso molecular |

282.32 g/mol |

Nombre IUPAC |

methyl N-(5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate |

InChI |

InChI=1S/C12H14N2O4S/c1-17-8-3-4-10-9(7-8)12(5-6-12)11(13-10)14-19(15,16)18-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Clave InChI |

PLDWGLFTIJIQCC-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)NC(=NS(=O)(=O)OC)C23CC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)

![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)

![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)

![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)

![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)

![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)